2-Adamantan-1-yl-5-(4-nitro-1H-pyrazol-3-yl)-2H-tetrazole
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Overview
Description
2-Adamantan-1-yl-5-(4-nitro-1H-pyrazol-3-yl)-2H-tetrazole: is a complex organic compound with an intriguing structure. Let’s break it down:
Adamantane: The adamantane scaffold consists of four fused cyclohexane rings, forming a cage-like structure. It’s highly stable due to its symmetrical arrangement.
Pyrazole: The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms. It imparts reactivity and versatility to the compound.
Tetrazole: The tetrazole ring is a five-membered ring containing four nitrogen atoms. It’s known for its bioactivity and coordination properties.
Preparation Methods
Synthetic Routes:
Adamantane Derivatization: Start with commercially available adamantane or its derivatives. Introduce a nitro group at the desired position (e.g., 4-nitroadamantane).
Pyrazole Synthesis: Prepare 4-nitroadamantane and react it with hydrazine hydrate to form the pyrazole ring.
Tetrazole Formation: Cyclize the pyrazole compound with sodium azide (NaN₃) under acidic conditions to yield the tetrazole ring.
Industrial Production:
- Industrial-scale production typically involves multistep synthesis, optimization, and purification. Specific conditions vary based on the manufacturer.
Chemical Reactions Analysis
Oxidation: The nitro group can undergo reduction to an amino group (e.g., using hydrogenation).
Substitution: The tetrazole ring is susceptible to nucleophilic substitution reactions.
Common Reagents: Sodium azide (NaN₃), hydrazine hydrate, reducing agents.
Major Products: The final compound itself, along with intermediates during synthesis.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential drugs due to its unique structure and potential biological activity.
Coordination Chemistry: Used as a ligand in metal complexes.
Materials Science: Explored for its physical properties and applications in materials.
Mechanism of Action
Targets: The compound may interact with specific receptors, enzymes, or proteins.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its adamantane-pyrazole-tetrazole combination sets it apart.
Similar Compounds: Other tetrazoles, pyrazoles, and adamantane derivatives.
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Properties
Molecular Formula |
C14H17N7O2 |
---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
2-(1-adamantyl)-5-(4-nitro-1H-pyrazol-5-yl)tetrazole |
InChI |
InChI=1S/C14H17N7O2/c22-20(23)11-7-15-16-12(11)13-17-19-21(18-13)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,15,16) |
InChI Key |
HUISZFGFNZAXHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4N=C(N=N4)C5=C(C=NN5)[N+](=O)[O-] |
Origin of Product |
United States |
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